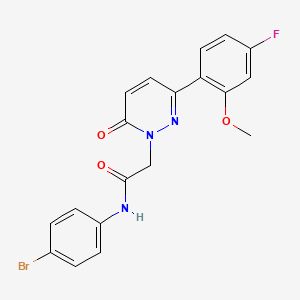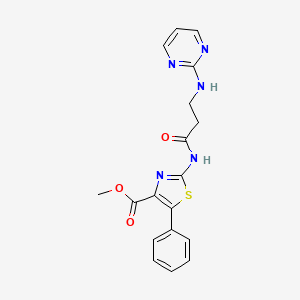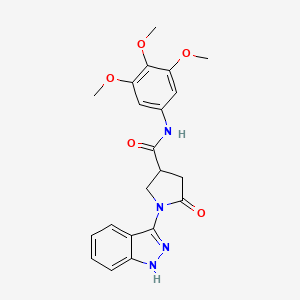![molecular formula C18H19N7O B10988318 N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10988318.png)
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then coupled with a pyridine derivative. The final step involves the formation of the tetrazole ring through cyclization reactions under specific conditions, such as the use of azide reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic properties.
Tetrazole Derivatives: Compounds such as losartan and candesartan, which are used as antihypertensive agents.
Uniqueness
N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combined structural features of benzimidazole and tetrazole rings. This dual functionality may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C18H19N7O |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H19N7O/c1-12(2)25-15-6-4-3-5-14(15)20-16(25)9-10-19-18(26)13-7-8-17-21-22-23-24(17)11-13/h3-8,11-12H,9-10H2,1-2H3,(H,19,26) |
InChI-Schlüssel |
DRJVEGCPMDEWLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10988240.png)
![Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate](/img/structure/B10988247.png)
![3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10988253.png)
![4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10988264.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10988271.png)

![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide](/img/structure/B10988279.png)
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide](/img/structure/B10988280.png)


![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B10988289.png)
![3-(4-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B10988291.png)

![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10988311.png)
